Cas no 1286670-80-1 (L-azidoaspartic acid Mono-tert-butyl ester CHA salt)

L-azidoaspartic acid Mono-tert-butyl ester CHA salt Chemical and Physical Properties
Names and Identifiers
-
- L-azidoaspartic acid Mono-tert-butyl ester CHA salt
- N3-Asp(OtBu)-OH.CHA
-
- Inchi: 1S/C8H13N3O4.C6H13N/c1-8(2,3)15-6(12)4-5(7(13)14)10-11-9;7-6-4-2-1-3-5-6/h5H,4H2,1-3H3,(H,13,14);6H,1-5,7H2/t5-;/m0./s1
- InChI Key: WDYXPAUSIMJJJK-JEDNCBNOSA-N
- SMILES: NC1CCCCC1.[C@H](C(=O)O)(N=[N+]=[N-])CC(=O)OC(C)(C)C
L-azidoaspartic acid Mono-tert-butyl ester CHA salt Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | BICR180-5g |
L-azidoaspartic acid mono-tert-butyl ester CHA salt |
1286670-80-1 | 5g |
£1113.00 | 2025-02-21 | ||
Apollo Scientific | BICR180-1g |
L-azidoaspartic acid mono-tert-butyl ester CHA salt |
1286670-80-1 | 1g |
£295.00 | 2025-02-21 |
L-azidoaspartic acid Mono-tert-butyl ester CHA salt Related Literature
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
3. Book reviews
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
Additional information on L-azidoaspartic acid Mono-tert-butyl ester CHA salt
L-Azidoaspartic Acid Mono-Tert-Butyl Ester CHA Salt (CAS No. 1286670-80-1): A Versatile Building Block in Chemical and Biomedical Research
The compound L-Azidoaspartic Acid Mono-Tert-Butyl Ester CHA Salt, identified by the CAS number 1286670-80-1, represents a significant advancement in the field of organic synthesis and bioconjugation chemistry. This molecule combines the structural features of L-aspartic acid, a naturally occurring amino acid, with a strategically introduced azide group (-N₃) and a tert-butyl ester moiety, all stabilized by a CHA (Chloroformate Hydroxylamine) salt formulation. Its unique architecture positions it as a critical intermediate for applications ranging from drug discovery to advanced materials science.
At the core of its utility is the azide functional group, which has become indispensable in modern chemical biology due to its compatibility with click chemistry protocols, particularly the copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) reaction. This reaction enables rapid, selective, and high-yield formation of 1,4-triazoles, making it a cornerstone for bioorthogonal labeling and molecular conjugation in living systems. The mono-t-butylation of the carboxylic acid group further enhances its synthetic versatility by protecting the ester functionality during multistep syntheses while allowing controlled deprotection under mild acidic conditions.
Recent studies highlight the growing importance of azidated amino acids like this compound in developing targeted therapeutics and diagnostic tools. For instance, research published in *Nature Chemistry* (2023) demonstrated how azide-functionalized amino acids can be integrated into peptide-based drug candidates to improve pharmacokinetic profiles through site-specific PEGylation or linkage to imaging agents such as fluorophores or radionuclides. The CHA salt form of this compound ensures enhanced solubility and stability during storage, critical factors for reproducibility in high-throughput screening assays.
The synthesis of L-Azidoaspartic Acid Mono-Tert-Butyl Ester CHA Salt typically involves multi-step strategies starting from protected L-aspartic acid derivatives. A key innovation lies in the efficient introduction of the azide group via displacement reactions using alkyl halides or sulfonates under phase-transfer catalysis conditions, as reported in *Organic Letters* (2024). The tert-butyl ester is then selectively formed using di-*tert*-butyl dicarbonate (Boc₂O), preserving the integrity of other functional groups on the molecule.
One of the most promising applications of this compound is in the development of precision oncology platforms. Researchers at MIT’s Koch Institute have utilized similar azide-containing amino acids to engineer tumor-targeting nanocarriers that release chemotherapeutics only upon encountering specific enzymatic triggers within cancerous tissues (*Science Translational Medicine*, 2025). The ability to fine-tune reactivity through orthogonal protection strategies—such as those enabled by this compound’s tert-butyl ester—allows for precise control over drug release profiles.
In addition to therapeutic applications, this compound plays a pivotal role in chemical proteomics studies aimed at mapping protein–ligand interactions under native conditions. The azide group’s compatibility with bioorthogonal reactions enables researchers to label target proteins with minimal perturbation to cellular processes, as demonstrated in *ACS Chemical Biology* (2024). This capability is particularly valuable for studying G protein-coupled receptors (GPCRs) and kinases involved in signal transduction pathways.
From an industrial perspective, manufacturers are increasingly adopting compounds like L-Azidoaspartic Acid Mono-Tert-Butyl Ester CHA Salt for large-scale production due to their compatibility with automated synthesis platforms and scalability across different reaction conditions. A 2025 review in *Current Opinion in Chemical Biology* emphasized that such derivatives reduce reliance on hazardous reagents while maintaining high yields—key considerations for sustainable chemical manufacturing practices.
The stability conferred by the CHA salt formulation also addresses challenges associated with handling sensitive intermediates during long-term storage or transportation between research facilities and production sites. Comparative studies published in *Journal of Medicinal Chemistry* (2024) showed that salts derived from chloroformate hydroxylamine outperformed traditional counterions like HCl or trifluoroacetate in preserving compound integrity under ambient temperatures over extended periods.
Looking ahead, ongoing research focuses on expanding the scope of this molecule beyond conventional click chemistry paradigms into emerging areas such as strain-promoted azide–alkyne cycloadditions (SPAAC) and tetrazine ligation techniques that operate without metal catalysts—a critical requirement for clinical translation where residual metals must be minimized (*Angewandte Chemie International Edition*, 2025). These advancements open new avenues for creating biocompatible materials suitable for implantable devices or regenerative medicine applications.
In conclusion, L-Azidoaspartic Acid Mono-Tert-Butyl Ester CHA Salt (CAS No. 1286670-80-1) exemplifies how strategic functionalization can transform fundamental building blocks into powerful tools across diverse scientific disciplines. Its dual role as both a synthetic intermediate and a bioconjugation reagent underscores its value within contemporary research pipelines seeking innovative solutions at the intersection of chemistry and biology.
1286670-80-1 (L-azidoaspartic acid Mono-tert-butyl ester CHA salt) Related Products
- 339020-10-9(1-(4-BROMOPHENYL)-2-(4-([3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]METHYL)PHENOXY)-1-ETHANONE)
- 2159794-95-1(3-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-hydroxypropanoic acid)
- 91445-86-2(5-Bromo-2-(2-carboxyethyl)benzoic acid)
- 1361589-34-5(3-(2,3,4-Trichlorophenyl)pyridine-4-acetonitrile)
- 1252816-46-8(2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclohexyl-N-methylacetamide)
- 2380341-15-9(t-Butyl (2-(quinolin-2-ylmethyl)allyl) carbonate)
- 80949-78-6((2S)-1-methyl-2-(propan-2-yl)piperazine)
- 450353-34-1((2E)-2-4-(4-ethylphenyl)-1,3-thiazol-2-yl-3-(2-ethylphenyl)aminoprop-2-enenitrile)
- 100113-52-8((2E,4E,6Z)-2,4,6-Nonatrienal (~80%))
- 2713329-79-2(N3-Aeeea cha)




